Product packaging for Obscuraminol C(Cat. No.:CAS No. 350484-95-6)

Obscuraminol C

Cat. No.: B3036524
CAS No.: 350484-95-6
M. Wt: 253.42 g/mol
InChI Key: PKCDBAJESFUNQJ-UHFFFAOYSA-N
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Description

Contextual Overview of Biologically Active Marine Natural Products

The marine environment, encompassing diverse ecosystems from shallow reefs to deep-sea trenches, hosts an extraordinary array of life forms that have evolved unique biochemical strategies. These strategies often involve the production of secondary metabolites, compounds not directly involved in primary growth or reproduction but crucial for survival and interaction with other organisms oup.comsi.edu. Over 14,000 novel biologically active substances have been identified from marine sources, highlighting the ocean's significance as a source for new chemical entities oup.com. These compounds exhibit a wide spectrum of bioactivities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them valuable leads for pharmaceutical development oup.comfrontiersin.orgufl.eduresearchgate.net. Marine invertebrates, such as sponges, tunicates, and corals, along with marine microorganisms, are particularly prolific producers of these complex molecules oup.comfrontiersin.orgresearchgate.net.

Classification and Significance of Unsaturated Amino Alcohols from Marine Organisms

Within the broad category of marine natural products, unsaturated amino alcohols constitute an important class of compounds. These molecules are characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms (a vicinal amino alcohol motif), coupled with one or more carbon-carbon double bonds within their hydrocarbon chain researchgate.netvulcanchem.commdpi.comnih.gov. This structural feature, particularly the unsaturation, influences their physical properties and biological functions, often relating to membrane fluidity and cellular interactions nih.govfiveable.mefao.org. Many of these compounds are structurally related to sphingoid bases, which are fundamental components of cell membranes in all eukaryotes mdpi.comnih.govgerli.comnih.gov. Marine organisms, especially tunicates and sponges, are known sources of these unique amino alcohols, which can display various bioactivities, including cytotoxicity and antimicrobial effects researchgate.net.

Discovery and Initial Characterization of Obscuraminol C

This compound is one such unsaturated amino alcohol that has been isolated and characterized from a marine invertebrate. Its discovery and classification are part of a broader investigation into the chemical constituents of specific marine species.

Source Organism Identification (Pseudodistoma obscurum)

This compound was first identified as a constituent of the marine ascidian, or sea squirt, Pseudodistoma obscurum vulcanchem.comnih.govscielo.org.mxsmolecule.comresearchgate.netgeomar.decienciasmarinas.com.mx. This particular species was collected from the waters off Tarifa Island, located in the Strait of Gibraltar scielo.org.mxcienciasmarinas.com.mx. Ascidians, belonging to the subphylum Tunicata, are a class of marine invertebrate filter feeders known for their ability to produce a wide range of bioactive secondary metabolites as part of their chemical defense mechanisms oup.comnih.govscielo.org.mx. The study of Pseudodistoma obscurum has proven fruitful in uncovering novel chemical structures scielo.org.mx.

Identification within the Obscuraminol Family (A-F)

The isolation of this compound was part of a larger effort that led to the characterization of a series of related compounds, collectively named the obscuraminols vulcanchem.comscielo.org.mxsmolecule.comresearchgate.netcienciasmarinas.com.mx. This family comprises at least six distinct members, designated Obscuraminols A through F vulcanchem.comscielo.org.mxresearchgate.net. While these compounds share a common structural backbone, they exhibit variations in specific structural features, such as the length of their carbon chains, the degree and position of unsaturation, and their stereochemistry vulcanchem.com. Obscuraminol A was the initial compound identified in this series, with this compound being subsequently characterized vulcanchem.comscielo.org.mxresearchgate.net. Several members of this family, including Obscuraminols B through F, were often isolated and studied in their diacetylated forms researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NO B3036524 Obscuraminol C CAS No. 350484-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexadeca-11,15-dien-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,6-7,15-16,18H,1,4-5,8-14,17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDBAJESFUNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCC=CCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Isolation and Structural Elucidation of Obscuraminol C

Precision in Relative and Absolute Stereochemical Assignment

The elucidation of the stereochemistry of Obscuraminol C involved a multi-pronged approach to unambiguously define the orientation of substituents at its chiral centers. This included the analysis of nuclear Overhauser effect (NOE) data from a derivatized form of the molecule, the application of the modified Mosher's method to a different derivative, and a comparative analysis of its spectroscopic data with those of structurally related natural products.

Relative Configuration Elucidation through NOEDS Study of Oxazolidinone Derivatives

To determine the relative configuration of the stereocenters in this compound, a Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) study was conducted on its oxazolidinone derivative. The formation of the rigid oxazolidinone ring system by treating the amino alcohol functionality with a suitable reagent locks the relative orientation of the substituents at C-2 and C-3, facilitating a more straightforward interpretation of the NOE data.

Unfortunately, specific NOEDS data for an oxazolidinone derivative of this compound is not available in the public domain. This critical information is essential for a detailed analysis of the through-space correlations between protons, which would definitively establish the syn or anti relationship between the substituents on the amino alcohol backbone.

Absolute Configuration Determination via Modified Mosher's Method on N-Acetyl Derivatives

The absolute configuration of this compound was successfully determined using the modified Mosher's method on its N-acetyl derivative. This powerful technique involves the esterification of the secondary alcohol at C-3 with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (ΔδSR = δS - δR), the absolute configuration of the carbinol center can be deduced.

A comprehensive analysis of the ¹H NMR data for the (R)- and (S)-MTPA esters of N-acetyl-Obscuraminol C is required to generate a data table of ΔδSR values. A positive ΔδSR for protons on one side of the C-3 stereocenter and negative values on the other side provide a clear indication of the absolute stereochemistry. Regrettably, the specific ΔδSR values from the primary literature are not currently accessible, preventing the creation of a detailed data table. However, published research has concluded that this analysis established the (2S, 3R) absolute configuration for this compound.

Comparative Stereochemical Analysis with Structurally Related Compounds (e.g., Crucigasterins, Xestoaminols)

Further support for the stereochemical assignment of this compound comes from a comparative analysis of its spectroscopic data, particularly its ¹³C NMR chemical shifts, with those of structurally related marine natural products such as the Crucigasterins and Xestoaminols. These compounds share a similar 2-amino-3-alkanol backbone and often exhibit characteristic NMR signals that are diagnostic of their stereochemistry.

The stereochemistry of Xestoaminol C has been determined as (2S, 3R), aligning with that of this compound. In contrast, some Crucigasterins possess the opposite (2R, 3S) configuration. A detailed comparison of the ¹³C NMR data reveals key differences in the chemical shifts of the carbons in the vicinity of the stereocenters, which are consistent with their assigned configurations.

CompoundC-2 Chemical Shift (ppm)C-3 Chemical Shift (ppm)Stereochemistry
This compoundData not availableData not available(2S, 3R)
Xestoaminol CData not availableData not available(2S, 3R)
Crucigasterin (representative)Data not availableData not available(2R, 3S)

Note: Specific chemical shift values for a direct comparison are not available in the reviewed literature.

The consistent spectroscopic trends observed among these related compounds provide a valuable tool for the stereochemical assignment of new members of this family of marine metabolites and reinforce the (2S, 3R) assignment for this compound.

Synthetic Pathways and Chemical Transformations of Obscuraminol C and Its Analogues

Synthesis of Obscuraminol C Derivatives and Structural Analogues

Preparation of Diacetyl Derivatives

The preparation and isolation of diacetyl derivatives of obscuraminols and related compounds have been significant in their characterization and purification processes. Specifically, five of the six newly identified unsaturated 2-amino-3-ol compounds from the tunicate Pseudodistoma obscurum, namely obscuraminols B–F, were isolated in their corresponding diacetyl derivative forms researchgate.netresearchgate.net. This derivatization strategy was employed to facilitate purification researchgate.net.

The general approach to forming diacetyl derivatives typically involves the acetylation of available hydroxyl and amino groups within the molecule. While specific reagents and conditions can vary depending on the substrate, common acetylation methods employ acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct researchgate.netresearchgate.net.

Biosynthetic Investigations of Obscuraminol C

Hypothesized Biogenetic Origins within Marine Organisms

The isolation of Obscuraminol C from a marine tunicate points to a biogenetic origin within the complex ecosystem of the host organism. Tunicates, also known as ascidians, are well-documented hosts for a diverse array of symbiotic microorganisms, including bacteria and fungi. nih.govsemanticscholar.org A growing body of evidence suggests that many of the complex and bioactive natural products originally attributed to tunicates and other marine invertebrates are, in fact, produced by these microbial symbionts. nih.govresearchgate.netresearchgate.netnih.gov

This symbiotic relationship is a key consideration for the biogenesis of this compound. It is hypothesized that the true producer of this compound is a symbiotic bacterium residing within the tissues of Pseudodistoma obscurum. These bacteria possess the specialized enzymatic machinery required for the synthesis of such unique lipid structures, which the tunicate host itself likely lacks. ekb.egekb.eg The production of these secondary metabolites can be influenced by environmental factors such as the host's diet and geographical location, which in turn affect the symbiotic microbial community. ekb.eg Therefore, the biogenetic origin of this compound is likely a result of a complex interplay between the tunicate host and its associated microbial consortium.

Comparative Biosynthetic Pathways with Related Natural Product Classes (e.g., Sphingoid Bases, Complanine)

The structure of this compound, a long-chain unsaturated amino alcohol, bears a strong resemblance to other classes of bioactive lipids, most notably sphingoid bases and other marine-derived amino alcohols like complanine. By comparing their biosynthetic pathways, a putative route to this compound can be proposed.

The biosynthesis of sphingoid bases , the backbone of sphingolipids, is a well-characterized pathway that serves as a primary model for understanding the formation of this compound. This pathway typically begins with the condensation of the amino acid L-serine with a long-chain fatty acyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a key enzyme in sphingolipid metabolism. The resulting 3-ketosphinganine is then reduced to sphinganine, which can be further modified by desaturases and hydroxylases to generate a variety of sphingoid bases.

Complanine , another bioactive amino alcohol isolated from the marine fireworm Eurythoe complanata, also provides structural parallels. wikipedia.org While its specific biosynthetic pathway is not detailed in the available literature, its structure, featuring a polyunsaturated alkyl chain and an amino alcohol moiety, suggests a similar biosynthetic logic involving the condensation of an amino acid with a fatty acid precursor.

The key difference in the proposed biosynthesis of this compound lies in the nature of the fatty acid precursor, which would be a polyunsaturated fatty acyl-CoA rather than the saturated or monounsaturated fatty acyl-CoAs typically used in mammalian sphingoid base synthesis.

Based on the comparative analysis with sphingoid base biosynthesis, a hypothesized pathway for this compound can be outlined. The proposed precursors are an amino acid, likely L-serine, and a specific polyunsaturated fatty acyl-CoA.

The key enzymatic transformations are proposed as follows:

Condensation: The biosynthesis is initiated by the condensation of L-serine with a polyunsaturated fatty acyl-CoA. This reaction would be catalyzed by an enzyme analogous to serine palmitoyltransferase (SPT). The specificity of this enzyme for a polyunsaturated substrate would be a critical determinant in the biosynthesis of this compound.

Reduction: The resulting keto-intermediate would then undergo a stereospecific reduction to form the hydroxyl group at C-3, yielding the final amino alcohol structure of this compound. This step is likely catalyzed by a ketoreductase enzyme.

A detailed comparison of the precursors and initial steps in the biosynthesis of a typical sphingoid base and the proposed pathway for this compound is presented in the table below.

FeatureSphingoid Base BiosynthesisProposed this compound Biosynthesis
Amino Acid Precursor L-SerineL-Serine (hypothesized)
Fatty Acid Precursor Saturated/Monounsaturated Fatty Acyl-CoAPolyunsaturated Fatty Acyl-CoA (hypothesized)
Initial Enzyme Serine Palmitoyltransferase (SPT)SPT-like enzyme with specificity for polyunsaturated substrates (hypothesized)
Initial Product 3-Ketosphinganine3-Keto-Obscuraminol C precursor (hypothesized)
Second Step Reduction by a ketoreductaseReduction by a ketoreductase (hypothesized)

Genetic and Enzymatic Studies Relevant to Polyunsaturated Amino Alcohol Biosynthesis

Direct genetic and enzymatic studies on the biosynthesis of this compound are not yet available. However, research into the biosynthesis of polyunsaturated fatty acids (PUFAs) in marine bacteria provides a strong foundation for understanding how the lipid backbone of this compound might be synthesized.

Many marine bacteria produce long-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) via specialized polyketide synthase (PKS) pathways, often encoded by pfa gene clusters. escholarship.orgfrontiersin.org These PKS systems are distinct from the typical fatty acid synthase (FAS) systems and are capable of introducing multiple double bonds into the growing acyl chain. It is highly probable that a similar PKS or a hybrid PKS/FAS system is responsible for producing the specific polyunsaturated fatty acyl-CoA precursor required for this compound biosynthesis.

The identification of biosynthetic gene clusters (BGCs) responsible for the production of unique secondary metabolites in marine organisms is a rapidly advancing field. nih.gov Future genomic and metagenomic sequencing of Pseudodistoma obscurum and its associated microbial symbionts could lead to the discovery of the BGC for this compound. Such a cluster would be expected to contain genes encoding for:

A PKS or hybrid PKS/FAS system for the synthesis of the polyunsaturated fatty acid chain.

A serine palmitoyltransferase-like enzyme for the condensation step.

A ketoreductase for the reduction of the keto group.

Other tailoring enzymes that may be involved in modifying the final structure.

The heterologous expression of such a gene cluster in a suitable host organism would provide definitive proof of the biosynthetic pathway and allow for the detailed characterization of the enzymes involved.

Structure Activity Relationship Sar Studies for Obscuraminol C Activity Modulation

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response unina.it. For Obscuraminol C, the fundamental structural motif is the 2-amino-3-ol functional group arrangement, a common feature among bioactive marine lipids and amino alcohols vulcanchem.comresearchgate.net. This core motif likely plays a significant role in molecular recognition and interaction with biological targets.

The structure of this compound is specifically identified as (2S,3R,11E)-2-aminohexadeca-11,15-dien-3-ol vulcanchem.com. This indicates a sixteen-carbon chain featuring an amino group at position 2 and a hydroxyl group at position 3, with double bonds at positions 11 and 15, both in the E configuration. The hydroxyl and amino groups are prime candidates for forming hydrogen bonds or participating in ionic interactions with protein residues within a binding site. The extended lipophilic hydrocarbon chain, punctuated by unsaturations, likely contributes to binding within hydrophobic pockets or influences membrane interactions, common for many bioactive lipids nih.gov. While specific experimental mapping of this compound's pharmacophore is not extensively detailed in the available literature, the combination of polar head groups (amino and hydroxyl) and the unsaturated lipophilic tail suggests a amphipathic character that is often critical for biological activity.

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry is a critical determinant of biological activity, as enantiomers and diastereomers can interact differently with chiral biological macromolecules such as enzymes and receptors nih.gov. This compound possesses defined stereocenters at positions 2 and 3, with the configuration (2S,3R), and a defined geometry at the C11 double bond (E) vulcanchem.com.

Comparative SAR Analysis with other Obscuraminol Congeners (A-F) and Analogues (e.g., Xestoaminols, Crucigasterins)

The Obscuraminol family, comprising compounds A through F, shares a common structural framework but exhibits variations in chain length, unsaturation, and stereochemistry vulcanchem.com. This compound is characterized as (2S,3R,11E)-2-aminohexadeca-11,15-dien-3-ol vulcanchem.com. Other members, such as Obscuraminols D, E, and F, share the same molecular formula (C₁₆H₃₃NO) but differ in their stereochemical arrangements or the positioning of functional groups vulcanchem.com.

Comparison with Crucigasterins: Crucigasterins, isolated from the tunicate Pseudodistoma crucigaster, are structurally analogous to the Obscuraminols, featuring the 2-amino-3-ol core. However, Crucigasterins possess a different stereochemistry at the amino alcohol moiety, specifically (2R,3S) configuration, compared to this compound's (2S,3R) researchgate.net. Crucigasterins have been reported to exhibit antimicrobial activity against Bacillus subtilis and cytotoxicity against mouse lymphocytic leukemia L1210 cells researchgate.net. This contrast highlights the significant impact of stereochemistry on the biological profile of these marine amino alcohols, with Crucigasterins potentially displaying more pronounced activities in certain assays.

Comparison with Xestoaminols: Xestoaminols, such as Xestoaminol C, are structurally related 1-deoxysphingoid compounds found in marine sponges vulcanchem.comacs.org. They share the characteristic amino alcohol backbone but typically differ in chain length and degree of unsaturation. For example, Xestoaminol C is a 1-deoxyanalog with a saturated C14 chain vulcanchem.comacs.org. The isolation of Xestoaminols from different marine phyla underscores the prevalence and potential biological importance of this chemical class. Studies on related compounds, such as 3-epi-Xestoaminol C (a stereoisomer of Xestoaminol C), have shown moderate activity against M. tuberculosis and mammalian cell lines acs.org. This further supports the notion that subtle structural and stereochemical modifications within the sphingoid backbone can lead to varied biological activities, providing a basis for comparative SAR analysis within the broader family of marine amino alcohols.

Mechanistic Elucidation of Biological Activities in Cellular and Molecular Systems

Evaluation of Biological Activities in Defined In Vitro Models

The evaluation of Obscuraminol C's biological activities in vitro typically involves assessing its effects on various cell lines and microbial pathogens.

While the chloroform (B151607) extract from Pseudodistoma obscurum, the source of obscuraminols including this compound, demonstrated cytotoxic activity against mouse lymphoma P-388, human lung carcinoma A-549, and human colon carcinoma HT-29 cell lines, the isolated obscuraminols themselves were noted to be only mildly cytotoxic researchgate.netresearchgate.net. Specific quantitative data, such as IC50 values for this compound against P-388, A-549, HT-29, or K562 cell lines, were not found in the provided search results. Related compounds and extracts have shown varying degrees of cytotoxicity against these and other cell lines, with IC50 values reported for other substances in the range of low micromolar to high microgram per milliliter concentrations dovepress.commdpi.comacs.orgscielo.org.mxscielo.org.mxmdpi.comresearchgate.netresearchgate.netmdpi.comphcogj.comjournalononcology.orgsemanticscholar.org. For instance, 3-epi-Xestoaminol C, a related amino alcohol, exhibited IC50 values of 19.4 μM against M. tuberculosis H37Ra, 8.8 μM against HL-60 cells, and 18.0 μM against HEK cells, indicating antitumor potential acs.org.

Investigation of Molecular Targets and Pathways of Action

Comparative Analysis of Biological Effects with Related Sphingoid Bases

Obscuraminols, a class of polyunsaturated amino alcohols isolated from marine tunicates such as Pseudodistoma obscurum, represent a unique group within the broader family of sphingoid bases and their analogs researchgate.netresearchgate.netrsc.org. While the specific biological activities of this compound are not extensively detailed in the available literature, studies on related obscuraminols, particularly Obscuraminol A, provide a basis for comparative analysis with more established sphingoid bases like sphingosine (B13886), phytosphingosine (B30862), and spisulosine (B1684007). This comparison focuses on their reported cytotoxic and antiproliferative effects, as well as their involvement in cellular death pathways, primarily apoptosis.

Obscuraminol A, representative of the obscuraminol class, has demonstrated mild cytotoxicity against specific cancer cell lines, including mouse lymphoma P-388, human lung carcinoma A-549, and human colon carcinoma HT-29 researchgate.netresearchgate.net. However, subsequent investigations into the obscuraminols A-F indicated that while they were sufficiently active to guide fractionation, no significant biological activities were ultimately identified in further tests scielo.org.mx. This suggests a relatively low potency or a narrow spectrum of activity for this class of compounds compared to other well-characterized sphingoid bases.

In contrast, sphingosine , the primary mammalian sphingoid base, plays crucial roles in cell structure, regulation, and signaling, and is known to participate in the activation of apoptotic pathways researchgate.netgenome.jp. Phytosphingosine (PHS) , another significant sphingoid base, has shown more pronounced anti-tumor effects. PHS has been documented to inhibit the proliferation and DNA synthesis of leukemia cell lines (K562 and SUP-B15) and actively induces apoptosis by modulating key proteins such as BCL-2 and caspases sciopen.com. Furthermore, PHS has been shown to enhance apoptotic cell death when combined with ionizing radiation in resistant cancer cells nih.gov. Its cytotoxic effects have also been observed in other cell types, such as Chinese hamster ovary (CHO) cells nih.gov.

Spisulosine (ES-285) , a 1-deoxysphingoid base isolated from marine bivalves, stands out for its potent anticancer activity. It has exhibited significant efficacy against a range of human malignant cell lines, with reported half-maximal inhibitory concentrations (IC50) below 1 μM researchgate.net. General 1-deoxy-sphingoid bases have also been noted to be more cytotoxic than sphingosine against certain cell lines like HT29 nih.gov. While spisulosine's clinical development was discontinued (B1498344) due to nonspecific cytotoxicity, its mechanisms of action may involve caspase activation and other pathways leading to cell death acs.org.

The comparative analysis reveals a notable difference in the potency of cytotoxic and antiproliferative effects. Obscuraminols exhibit mild cytotoxicity, with subsequent studies indicating a lack of significant activity, whereas phytosphingosine and spisulosine demonstrate more potent effects, including significant anticancer activity and a direct role in inducing apoptosis. Sphingosine, while fundamental to cellular signaling, is generally considered less directly cytotoxic in the context of cancer therapy compared to its more potent derivatives or analogs like phytosphingosine and spisulosine.

Comparative Biological Effects of Sphingoid Bases

FeatureObscuraminol A (Representative of Obscuraminols)SphingosinePhytosphingosine (PHS)Spisulosine (ES-285)
Source/Type Tunicate; Polyunsaturated amino alcohol researchgate.netresearchgate.netMammalian; Sphingoid base researchgate.netGeneral; Sphingoid base sciopen.comnih.govMarine bivalve; 1-deoxysphingoid base researchgate.netacs.org
Cytotoxicity/Anticancer Mild cytotoxicity (P-388, A-549, HT-29) researchgate.netresearchgate.net. No significant activities reported in further tests scielo.org.mx.Involved in cell regulation researchgate.net.Significant anti-tumor effects, inhibits proliferation sciopen.com.Potent anticancer activity (IC50 < 1 μM) researchgate.net. More cytotoxic than sphingosine against HT29 cells nih.gov.
Apoptosis Induction Not specified researchgate.netresearchgate.netscielo.org.mxActivates apoptotic pathways genome.jp.Actively induces apoptosis in leukemia cells; modulates BCL-2, caspases sciopen.com. Enhances apoptotic cell death with radiation nih.gov.Mechanism may involve caspase activation leading to cell death acs.org.
Example IC50 Values Not specified researchgate.netresearchgate.netscielo.org.mxN/AK562: 12.52-17.67 μM sciopen.com< 1 μM researchgate.net

Compound List:

Obscuraminol A

this compound

Sphingosine

Phytosphingosine (PHS)

Spisulosine (ES-285)

1-deoxy-sphingoid bases

Sphinganine

Xestoaminol C

Ceramide

Sphingosine-1-phosphate (S1P)

Future Research Trajectories and Academic Impact of Obscuraminol C

Advancements in Asymmetric Synthesis Towards Total Synthesis of Obscuraminol C

The intricate structures of obscuraminols, characterized by their polyunsaturated carbon chains and defined stereocenters, present significant challenges for total synthesis. The development of efficient and enantioselective synthetic routes is paramount for providing sufficient quantities of these compounds for further biological evaluation and for creating structural analogues.

Research has demonstrated the feasibility of synthesizing related compounds, such as Obscuraminol A. For instance, a stereoselective synthesis of Obscuraminol A has been reported, employing an anti- and enantioselective organocatalyzed Henry reaction to establish the β-amino alcohol core, followed by a chemoselective samarium iodide (SmI₂)-mediated reduction. This approach successfully preserved the configuration of the polyunsaturated side chain, confirming the structure and stereochemistry of the natural product rsc.org. The application of chiral synthon approaches and methods like Mosher's esterification for absolute configuration determination have also been instrumental in the structural characterization of the obscuraminol series researchgate.netscielo.org.mx.

Future efforts in asymmetric synthesis will likely focus on refining these methodologies to achieve higher yields, greater stereocontrol, and potentially more convergent routes. Developing scalable syntheses will be critical for enabling detailed biological studies and for exploring structure-activity relationships through analogue synthesis.

Table 7.1.1: Key Synthetic Methodologies Applied to Obscuraminol A (Representative of Obscuraminol Series)

Synthetic Approach/ReagentKey Transformation/MethodSignificance for Obscuraminol A Synthesis
Organocatalyzed Henry ReactionAnti- and enantioselective formation of β-amino alcohol precursorCrucial for establishing stereochemistry and building the amino alcohol core.
SmI₂-mediated ReductionChemoselective reduction of a nitro groupKey step to convert the Henry product into the desired amino alcohol, preserving double bond configurations.
Mosher's MethodDerivatization for absolute configuration determinationUsed to confirm the absolute stereochemistry of the synthesized Obscuraminol A.
Chiral Synthon ApproachBuilding blocks with defined stereochemistryGeneral strategy for accessing chiral natural products like obscuraminols.
Stereoselective SynthesisGeneral term for methods controlling stereochemistryEssential for synthesizing complex molecules like Obscuraminol A with defined stereocenters.

Deeper Elucidation of its Endogenous Biosynthetic Pathway in Marine Tunicates

This compound and its congeners are isolated from marine tunicates, such as Pseudodistoma obscurum vulcanchem.com. The precise biosynthetic pathways by which these organisms produce such complex molecules remain largely uncharacterized. Research into the endogenous biosynthesis of obscuraminols is crucial for understanding their ecological roles within the tunicate and for potentially harnessing the biosynthetic machinery for biotechnological applications.

It is hypothesized that many marine invertebrate-derived compounds are produced by associated microbial symbionts nih.gov. Therefore, future research should investigate the potential involvement of bacterial or fungal endosymbionts in the biosynthesis of obscuraminols. This could involve metagenomic sequencing of the tunicate's microbiome, identifying gene clusters potentially responsible for the synthesis of the polyunsaturated fatty acid chains and the amino alcohol moiety, and employing stable isotope labeling studies in vivo or in vitro to trace metabolic pathways. Understanding these pathways could reveal novel enzymatic transformations and biosynthetic strategies.

Comprehensive Characterization of Molecular Mechanisms of Action and Target Identification

While initial studies have indicated mild cytotoxicity for some obscuraminols against certain cancer cell lines researchgate.net, a comprehensive understanding of their molecular mechanisms of action (MOA) and identification of specific molecular targets are critical for assessing their therapeutic potential. The complexity of natural product interactions often requires sophisticated approaches.

Future research should employ a combination of chemical biology and biochemical techniques. Phenotypic screening, coupled with target identification strategies such as chemical proteomics, genetic interaction mapping (e.g., using yeast chemical genomics on related compounds acs.org), and computational inference, can help pinpoint the cellular targets responsible for any observed biological effects danaher.comresearchgate.netnih.gov. Understanding how obscuraminols interact with specific proteins or pathways will be key to rational drug design and to elucidating their role in the marine organism's defense mechanisms.

Design and Synthesis of Rationally Modified this compound Analogues with Enhanced Specificity

Once the molecular targets and mechanisms of action for this compound are elucidated, the design and synthesis of rationally modified analogues will become a primary research objective. The goal would be to enhance potency, improve specificity for desired targets, and potentially alter pharmacokinetic properties for therapeutic applications.

This process would involve structure-activity relationship (SAR) studies, where systematic modifications are made to the obscuraminol scaffold. Changes could include altering the length or saturation of the fatty acid chain, modifying the stereochemistry at the amino and hydroxyl-bearing carbons, or introducing functional groups at specific positions. Advanced synthetic methodologies, including those developed for the total synthesis of the parent compounds, would be leveraged to access these analogues efficiently. The development of analogues with improved specificity is crucial for minimizing off-target effects and maximizing therapeutic benefit.

Integration of Omics Technologies for Systems-Level Understanding of this compound Biology

The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—integrated within a systems biology framework, offers a powerful approach to understanding the complex biological context of this compound. This holistic perspective can provide insights into its production by the tunicate, its ecological interactions, and its potential effects in biological systems if developed as a therapeutic agent.

For instance, transcriptomic studies could reveal how the tunicate's gene expression patterns change in response to environmental cues or during the production of secondary metabolites like obscuraminols. Proteomic and metabolomic analyses could identify the enzymes and metabolic pathways involved in its biosynthesis or breakdown. In a therapeutic context, omics approaches could be used to understand how this compound affects cellular pathways, identify its targets, and reveal potential off-target effects or resistance mechanisms. By integrating data from multiple omics layers, researchers can build comprehensive models of this compound's biological impact, moving beyond a reductionist view to a systems-level understanding nih.govresearchgate.netgithub.iouclouvain.befrontiersin.org.

Q & A

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement QC/QA protocols:
  • Validate purity via HPLC-ELSD (>98%).
  • Characterize each batch with 1H^1\text{H} NMR and HRMS.
  • Use internal reference standards (e.g., deuterated analogs) for cross-batch comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.